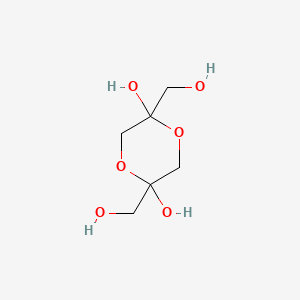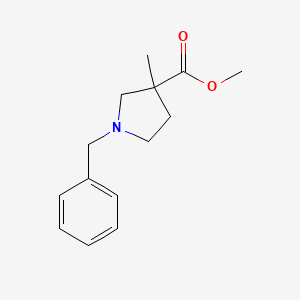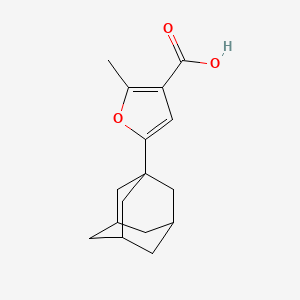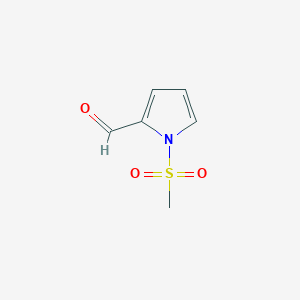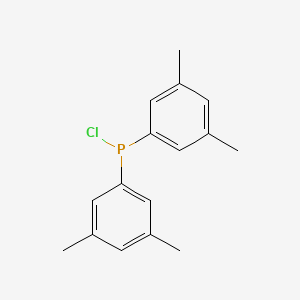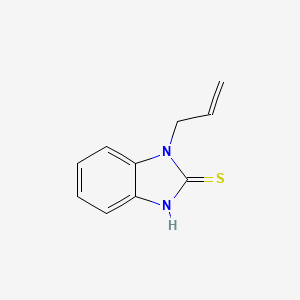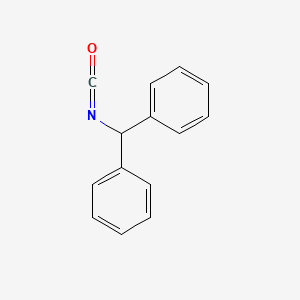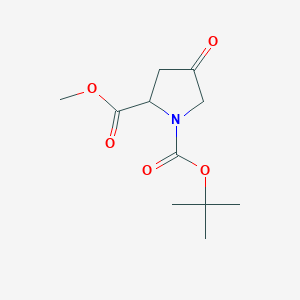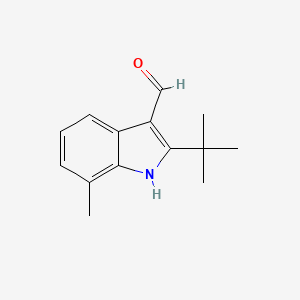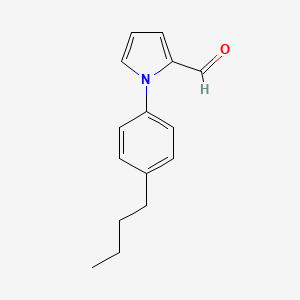
6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic acid is a derivative of indole, which is a heterocyclic compound with a wide range of biological activities. Indole derivatives are known for their significance in medicinal chemistry due to their presence in various natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the Maillard reaction has been used to synthesize 6-methoxytetrahydro-β-carboline derivatives, which are structurally related to 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic acid . Another approach involves the esterification of commercially available 5-methoxyindole-2-carboxylic acid to produce methyl 5-methoxy-1H-indole-2-carboxylate, which could potentially be modified to the desired compound . Additionally, a regioselective synthesis method has been developed for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, demonstrating the possibility of selectively introducing substituents on the indole ring .
Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized using various spectroscopic techniques. For example, methyl 5-methoxy-1H-indole-2-carboxylate has been studied using FT-IR, FT-Raman, UV, 1H, and 13C NMR spectroscopy . These techniques allow for the assignment of fundamental vibrational modes and the exploration of the electronic nature of the molecule. Computational studies, such as density functional theory (DFT), can provide insights into the HOMO-LUMO energy distribution and the natural bond orbital (NBO) analysis .
Chemical Reactions Analysis
Indole derivatives can undergo a range of chemical reactions. The Maillard reaction has been utilized to produce β-carboline antioxidants, which suggests that similar reactions could be applied to synthesize related compounds . The reactivity of indole derivatives can be investigated through chemical descriptors and molecular electrostatic potential (MEP) analysis, identifying both positive and negative centers of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as their antioxidant and cytotoxicity properties, can be evaluated in vitro. For instance, 6-methoxytetrahydro-β-carbolines have shown moderate antioxidant properties and varying levels of cytotoxicity against non-tumorous cell lines . The non-linear optical (NLO) properties of these molecules can also be studied based on calculated values of polarizability and hyperpolarizability . These properties are crucial for understanding the potential applications of indole derivatives in pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Novel Compounds : 6-Methoxy-4,7-Dimethyl-1H-Indole-2-Carboxylic Acid has been used in the synthesis of novel indole-benzimidazole derivatives, demonstrating its utility in creating new chemical entities with potential applications (Wang et al., 2016).
Role in Concise Synthesis Processes : The compound is instrumental in the regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a scaffold for anti-inflammatory compounds like Herdmanine D, showcasing its role in efficient and selective chemical synthesis processes (Sharma et al., 2020).
Development of Heterocyclic Compounds : This chemical is used in the creation of heterocyclic compounds, highlighting its significance in the field of organic chemistry and potential pharmaceutical applications (Kametani et al., 1978).
Molecular and Structural Analysis
- Crystal Structure Analysis : Studies on compounds like 5-Methoxyindole-3-acetic Acid, structurally related to 6-Methoxy-4,7-Dimethyl-1H-Indole-2-Carboxylic Acid, provide insights into molecular structures and intermolecular interactions, which are crucial for understanding the compound's behavior and potential applications (Sakaki et al., 1975).
Biochemical Applications
Catalytic Coupling Reactions : This compound is involved in Rh(III)-catalyzed selective coupling reactions, indicating its role in biochemical processes and potential for creating diverse chemical products (Zheng et al., 2014).
Exploration of Antioxidant Properties : Derivatives of 6-methoxytetrahydro-β-carbolines, related to 6-Methoxy-4,7-Dimethyl-1H-Indole-2-Carboxylic Acid, have been investigated for their antioxidant properties, suggesting potential applications in health and wellness (Goh et al., 2015).
Spectroscopic Studies for Biological Applications : Spectroscopic studies of derivatives like methyl 5-methoxy-1H-indole-2-carboxylate provide insights into the molecule's reactivity and potential as precursors to biologically active molecules (Almutairi et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-6-4-10(16-3)7(2)11-8(6)5-9(13-11)12(14)15/h4-5,13H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVGEWKNQXYASD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=C(N2)C(=O)O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

